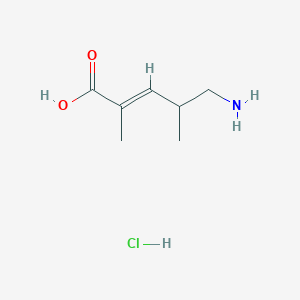
(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride” is a complex organic compound. The “amino” part suggests the presence of an amino group (-NH2), which is a characteristic feature of amino acids. The “2,4-dimethylpent-2-enoic acid” part suggests a pentene structure with methyl groups on the 2nd and 4th carbons .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, the synthesis of related compounds has been achieved through strategies like asymmetric total synthesis . Another method involves the use of boron reagents for Suzuki–Miyaura coupling . Acid halides are also used in synthesis, reacting with different compounds to form new bonds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction. For similar compounds, the Slow Evaporation Solution Growth Technique has been used to grow single crystals, which are then analyzed using Powder X-ray diffraction .
Chemical Reactions Analysis
Hydrochloric acid, a component of this compound, is known to participate in various chemical reactions. It can be oxidized by potassium permanganate or potassium dichromate, liberating chlorine gas . It also reacts with salts like carbonates, hydrogen carbonates, and sulphites, producing gases like carbon dioxide and sulphur dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For hydrochloric acid, these properties include a strong, corrosive nature, a pungent smell, and the ability to react with various substances .
Applications De Recherche Scientifique
β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes
Research conducted by Gardner, Liang, and Gellman (1999) focused on molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA, 1), aiming at β-turn and β-hairpin mimicry through isosteric replacement with an E-tetrasubstituted alkene. This approach was designed to promote specific local and nonlocal conformational preferences, critical for protein folding and stability, by avoiding allylic strain and preorganizing the backbone for adoption of folded conformations (R. Gardner, A. G. Liang, & S. Gellman, 1999).
Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds
In a study by Jin et al. (2011), supramolecular architectures were stabilized by hydrogen bonds as well as other non-covalent interactions, showcasing the role of 2-aminoheterocyclic compounds in binding with carboxylic acid derivatives. This research highlights the structural and functional versatility of molecules like (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride in the design of new materials and drugs (Shouwen Jin et al., 2011).
Acid−Amide Intermolecular Hydrogen Bonding
Research by Wash et al. (1997) demonstrated intermolecular hydrogen bonding between an acid and amide group, indicative of the potential for (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride to engage in complex molecular recognition and self-assembly processes. Such properties are essential for developing novel supramolecular structures and understanding biomolecular interactions (P. Wash et al., 1997).
Synthesis and Reagents for Complex Carbohydrates
The research by Inazu et al. (1988) on the synthesis of 2-acylamino-2-deoxy-D-glucopyranose derivatives by Dimethylphosphinothioic mixed anhydride method underscores the utility of (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride in glycoscience. It facilitates N-acylation of amino sugars, a pivotal step in the synthesis of complex carbohydrates and glycoconjugates, which are vital for biological recognition and signaling processes (T. Inazu, H. Hosokawa, & M. Amemiya, 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-5-amino-2,4-dimethylpent-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(4-8)3-6(2)7(9)10;/h3,5H,4,8H2,1-2H3,(H,9,10);1H/b6-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKECZEJMEPFQ-ZIKNSQGESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C=C(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN)/C=C(\C)/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)


![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)
![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)

![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)